molecular formula C8H7ClN2O4 B8434824 Methyl 2-amino-5-chloro-4-nitrobenzoate

Methyl 2-amino-5-chloro-4-nitrobenzoate

Cat. No.: B8434824
M. Wt: 230.60 g/mol
InChI Key: AAJYHBAFLIFPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-chloro-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H7ClN2O4 and its molecular weight is 230.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 2-amino-5-chloro-4-nitrobenzoate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3

InChI Key

AAJYHBAFLIFPEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-nitroanthranilic acid methyl ester (16.5 g, 84 mmol) in glacial acetic acid (500 mL), a solution of sulfuryl chloride (13.6 g, 0.1 mol) in glacial acetic acid (20 mL) was added dropwise. The homogeneous mixture was stirred at room temperature for 18 h and the solvent was evaporated in vacuo. The residue was dissolved in CH2Cl2 (200 mL) and washed with saturated NaHCO3 (100 mL) and water (100 mL). The organic layer was dried over Na2SO4, filtered, and concentrated. The 1H NMR spectrum of the crude compound revealed the formation of a mixture of products, namely the desired 5-chloro regioisomer, and the byproducts 3-chloro regioisomer and the 3,5-dichlorinated compound. The crude mixture was purified by flash chromatography (silica gel, gradient 30-100% hexanes/CH2Cl2) to afford the desired 5-chloro-4-nitroanthranilic acid methyl ester (7.1 g, 36%) as a pale yellow solid.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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